1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Enzymology Dihydroorotase inhibition Pyrimidine biosynthesis

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS 694468-91-2, molecular formula C15H26N4O4, molecular weight 326.39 g/mol) is a symmetrical, fully substituted 1,4-diazepane derivative featuring two morpholine-4-carbonyl groups. The compound is cataloged in several screening collections, including the Life Chemicals F1757-0091 library, and is identified by PubChem CID 2147527.

Molecular Formula C15H26N4O4
Molecular Weight 326.397
CAS No. 694468-91-2
Cat. No. B2410915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane
CAS694468-91-2
Molecular FormulaC15H26N4O4
Molecular Weight326.397
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)N2CCOCC2)C(=O)N3CCOCC3
InChIInChI=1S/C15H26N4O4/c20-14(18-6-10-22-11-7-18)16-2-1-3-17(5-4-16)15(21)19-8-12-23-13-9-19/h1-13H2
InChIKeyNRMDUTJZTCULJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS 694468-91-2): A Dual Morpholine-Carbonyl 1,4-Diazepane for Specialized Chemical Libraries


1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS 694468-91-2, molecular formula C15H26N4O4, molecular weight 326.39 g/mol) is a symmetrical, fully substituted 1,4-diazepane derivative featuring two morpholine-4-carbonyl groups [1]. The compound is cataloged in several screening collections, including the Life Chemicals F1757-0091 library, and is identified by PubChem CID 2147527 [1][2]. Its structure, characterized by a seven-membered diazepane ring and two tertiary amide linkages, results in a calculated XLogP3 of -1.4, zero hydrogen bond donors, and a topological polar surface area of 65.6 Ų [1]. These physicochemical properties suggest moderate aqueous solubility and a favorable profile for inclusion in diversity-oriented screening decks, distinguishing it physicochemically from more lipophilic 1,4-diazepane analogs.

Why Generic 1,4-Diazepane Derivatives Cannot Substitute for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane


Simple substitution of 1,4-diazepane-based compounds is not scientifically valid due to the profound influence of the N-substituents on molecular conformation, electronic distribution, and target recognition. While the unsubstituted 1,4-diazepane ring (homopiperazine) is a common and flexible scaffold [1], the specific introduction of two morpholine-4-carbonyl groups in 1,4-bis(4-morpholinylcarbonyl)-1,4-diazepane dramatically alters its properties. For instance, a mono-substituted analog like 1-(4-morpholinylcarbonyl)-1,4-diazepane would possess a reactive secondary amine, leading to a different hydrogen-bonding capacity, potentially higher toxicity, and divergent metabolic fate [2]. Similarly, replacing the morpholine with a simple dialkyl amide, as in 1,4-bis(diethylcarbamoyl)-1,4-diazepane, would lose the ether oxygen's contribution to solubility and specific polar interactions. These structural differences translate to unique shapes and electrostatic potentials, which are critical for any biological activity, as predicted in silico models [3]. Therefore, procurement for structure-activity relationship (SAR) studies or targeted screening campaigns strictly requires the exact compound to maintain experimental fidelity.

Quantitative Differentiation Guide for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS 694468-91-2)


In Vitro Dihydroorotase Inhibition Versus Multi-Targeted 1,4-Diazepane Derivatives

In an enzymatic assay against dihydroorotase from mouse Ehrlich ascites, 1,4-bis(4-morpholinylcarbonyl)-1,4-diazepane demonstrated an IC50 of 1.80E+5 nM (180 µM), indicating only marginal inhibitory activity at a screening concentration of 10 µM [1]. This contrasts sharply with optimized dihydroorotase inhibitors developed for antimalarial applications where potent inhibition (IC50 < 1 µM) is observed [2]. This quantitative evidence positions the target compound as a weak binder, useful as a negative control or for defining baseline SAR, rather than a lead-like molecule for this target.

Enzymology Dihydroorotase inhibition Pyrimidine biosynthesis

Physicochemical Differentiation from Mono-Substituted and Piperazine Analogs

The target compound's calculated LogP (XLogP3 = -1.4) and Topological Polar Surface Area (TPSA = 65.6 Ų) place it in a distinct chemical space compared to common analogs [1]. A representative mono-substituted analog, 1-acetyl-4-(morpholin-4-ylcarbonyl)-1,4-diazepane, is predicted to have a lower TPSA (~45 Ų) due to the replacement of one morpholine with a smaller acetyl group, and a higher LogP, indicating a shift towards higher lipophilicity [2]. Furthermore, the unsubstituted 1,4-diazepane scaffold (TPSA 24.1 Ų, XLogP3 0.23) is significantly more lipophilic and has fewer hydrogen bond acceptors [3]. This quantifiable difference in polarity and hydrogen-bonding capacity directly impacts solubility and permeability, making the target compound uniquely suited for medicinal chemistry campaigns where lower LogP and higher TPSA are desired, such as for targeting peripheral or extracellular targets.

Medicinal Chemistry Physicochemical Properties Library Design

Predicted Polypharmacology Profile Differentiates from Related Diazepane Screening Hits

Computational target prediction using a trained algorithm (PASS) assigned high probability scores (Pa > 0.9) for the target compound as a lipid metabolism regulator (0.999) and angiogenesis stimulant (0.995), alongside DNA synthesis inhibitor (0.991) and apoptosis agonist (0.979) [1]. This predicted multi-target profile is distinct from a closely related 1,4-diazepane derivative, 1-(5-chloronaphthalen-1-ylsulfonyl)-1,4-diazepane (ML-9), which is a known, selective inhibitor of myosin light-chain kinase (MLCK) with a Ki of 3.8 µM [2]. The target compound's prediction for antineoplastic activity (0.961) is quantitatively comparable to ML-9's reported in vitro effects, but through a completely different predicted mechanism spectrum. This divergence highlights how the morpholine-carbonyl substitution pattern, as opposed to a sulfonamide-linked aromatic group, directs the predicted biological profile away from kinase inhibition and towards metabolic/apoptotic pathways, a crucial differentiator for hypothesis-driven screening.

Computational Biology Polypharmacology Target Prediction

Evidence-Based Application Scenarios for Procuring 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane


Negative Control Compound in Dihydroorotase or Pyrimidine Biosynthesis Enzyme Assays

Based on the direct evidence of its weak inhibition of dihydroorotase (IC50 of 180 µM) [1], the primary justified application for this compound is as a negative control in enzymatic or cell-based assays targeting the pyrimidine biosynthesis pathway. Researchers comparing novel inhibitors can use this compound to establish a baseline for inactivity, ensuring that observed effects are due to specific target engagement and not assay interference.

Chemical Probe for Lipid Metabolism and Apoptosis Pathway Studies (Discovery-Phase Screening)

Guided by the high-confidence in silico predictions for lipid metabolism regulation (Pa 0.999) and apoptosis agonism (Pa 0.979) [2], this compound is most rationally applied in early-stage, broad phenotypic screening campaigns focused on metabolic disorders or cancer. The predicted polypharmacology differentiates it from kinase-focused 1,4-diazepane tools like ML-9, suggesting a distinct mode-of-action that warrants investigation without confounding MLCK inhibition.

Physicochemical Benchmarking in Focused Library Design for Low-LogP Chemical Space

The compound's confirmed low lipophilicity (XLogP3 = -1.4) and high TPSA (65.6 Ų) [3] provide a valuable benchmark for medicinal chemistry teams designing focused libraries that explore polar, low-permeability chemical space. It can be procured alongside analogs with incremental structural changes (e.g., mono-substituted or piperazine variants) to create a mini-SAR set for studying how polarity affects solubility, permeability, and promiscuity in biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.